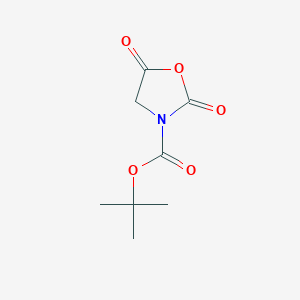
Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO5 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate (commonly referred to as Boc-NCA) is a compound characterized by a five-membered oxazolidine ring containing two carbonyl groups. This structure contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound has garnered attention for its biological activities, particularly its antimicrobial and antitumor properties.
- Molecular Formula : C₈H₁₁NO₅
- Molecular Weight : Approximately 201.177 g/mol
- Structure : Contains a tert-butyl group and two carbonyl functionalities within an oxazolidine framework.
Antimicrobial Properties
Research indicates that certain derivatives of oxazolidines, including this compound, exhibit significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The compound's ability to disrupt bacterial cell walls or interfere with protein synthesis may underlie its effectiveness against pathogens.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The presence of the dioxo functionality enhances its reactivity with biomolecules, potentially leading to the inhibition of tumor cell proliferation. Further research is necessary to elucidate the specific mechanisms through which this compound exerts its antitumor effects.
The synthesis of this compound can be achieved through various organic reactions that facilitate the formation of the oxazolidine ring and the introduction of the carbonyl groups. Its mechanism of action in biological systems may involve:
- Ring-opening reactions : Interactions with amines leading to peptide bond formation.
- Reactivity due to carbonyl groups : These groups may participate in nucleophilic attacks from biological substrates.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth at concentrations lower than traditional antibiotics. The results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of existing treatments.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Study 2: Antitumor Activity Assessment
In vitro studies on cancer cell lines showed that this compound induced apoptosis in human breast cancer cells. The compound was found to activate caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
| A549 (Lung Cancer) | 22 |
Eigenschaften
IUPAC Name |
tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-8(2,3)14-7(12)9-4-5(10)13-6(9)11/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEOSPVWMLTGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567338 |
Source


|
| Record name | tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142955-50-8 |
Source


|
| Record name | tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














